Geranylfarnesol
Overview
Description
(2E,6E,10E,14E)-geranylfarnesol is a geranylfarnesol.
Scientific Research Applications
Ocular Surface Rehabilitation
Geranylfarnesol, under the name gefarnate (geranyl farnesylacetate), has been shown to stimulate mucin production from goblet cells, which is crucial for ocular surface health. Studies have demonstrated that topical application of gefarnate can significantly increase goblet cell density and mucin production in both normal and dry eye conditions in rabbits and primates. This suggests its potential application in treating ocular surface disorders by enhancing the mucosal barrier (Toshida et al., 2002; Toshida et al., 2002).
Enzymatic Reaction and Compound Synthesis
This compound has been studied for its involvement in enzymatic reactions, particularly with squalene-hopene cyclase (SHC). These studies have explored the polycyclization cascades of acyclic this compound and its acetate, leading to the formation of various cyclic compounds. This has implications for understanding enzymatic processes and potential applications in synthesizing bioactive molecules (Cheng et al., 2016).
Antiprotozoal Activity
Research on Thalia geniculata, an African medicinal plant, has identified this compound as one of the compounds with significant antiprotozoal activity against Plasmodium falciparum and Leishmania donovani. This highlights its potential as a lead compound in developing new treatments for parasitic diseases (Lagnika et al., 2008).
Cardioprotection
Studies have shown that farnesol, a related compound, can offer cardioprotection by modulating the mevalonate pathway, suggesting a similar potential for this compound. These findings could lead to new therapeutic approaches for protecting the heart from ischemic damage (Szűcs et al., 2013).
Neuroprotection
Geranylgeranylacetone (GGA), a derivative of this compound, has been investigated for its neuroprotective effects in models of traumatic brain injury and cerebral infarction. GGA's ability to induce heat shock protein expression and attenuate apoptotic processes suggests that this compound derivatives could have applications in treating neurological injuries (Zhao et al., 2013; Nagai et al., 2005).
Properties
IUPAC Name |
(2E,6E,10E,14E)-3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaen-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O/c1-21(2)11-7-12-22(3)13-8-14-23(4)15-9-16-24(5)17-10-18-25(6)19-20-26/h11,13,15,17,19,26H,7-10,12,14,16,18,20H2,1-6H3/b22-13+,23-15+,24-17+,25-19+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTCXUSSQJMLQD-GIXZANJISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)/C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79577-58-5 | |
Record name | Geranylfarnesol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079577585 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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